4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-

Click chemistry Scaffold diversification Late‑stage functionalization

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS 823235-10-5) is a 2,3-disubstituted quinazolin‑4(3H)-one with a propargyl group at N3 and an acetoxymethyl moiety at C2. Its molecular formula is C₁₄H₁₂N₂O₃ (MW 256.26).

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 823235-10-5
Cat. No. B11858822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-
CAS823235-10-5
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C
InChIInChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3
InChIKeyJUDKEYCCMONCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS 823235-10-5): Core Structure, Identity, and Procurement Profile


4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS 823235-10-5) is a 2,3-disubstituted quinazolin‑4(3H)-one with a propargyl group at N3 and an acetoxymethyl moiety at C2. Its molecular formula is C₁₄H₁₂N₂O₃ (MW 256.26). The compound is commercially available as a high‑purity (NLT 98 %) building block from ISO‑certified suppliers and is primarily positioned as an API intermediate or a click‑chemistry‑enabled scaffold [1]. Computed physicochemical properties include a LogP of 1.09 and a polar surface area of 61.19 Ų .

Why In‑Class Quinazolinone Intermediates Cannot Substitute 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- in Multi‑Step Synthesis


Generic quinazolin‑4(3H)-one analogs that lack either the N‑propargyl or the C2‑acetoxymethyl group cannot simultaneously provide the orthogonal reaction handles required for sequential derivatization strategies such as Cu‑catalyzed azide–alkyne cycloaddition (CuAAC) and nucleophilic displacement of the activated acetoxy group. Substitution with the unsubstituted 3-(2‑propynyl)-4(3H)-quinazolinone (CAS 16347‑56‑1) forfeits the C2 electrophilic site, while replacement with 2‑[(acetyloxy)methyl]-3‑phenyl‑4(3H)-quinazolinone (CAS 52589‑77‑2) eliminates the terminal alkyne handle, collapsing the synthetic versatility that enables one‑pot diversification or late‑stage functionalization of advanced intermediates [1].

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS 823235-10-5) vs. Closest Analogs


Dual Orthogonal Reaction Handles: N‑Propargyl + C2‑Acetoxymethyl vs. Single‑Handle Analogs

The target compound carries both a terminal alkyne (N‑propargyl) capable of CuAAC and an electrophilic acetoxymethyl ester at C2 that can be displaced by amines, thiols, or other nucleophiles. In contrast, 3‑(2‑propynyl)-4(3H)-quinazolinone (CAS 16347‑56‑1) contains only the alkyne handle (zero electrophilic C2 sites), and 2‑[(acetyloxy)methyl]-3‑phenyl‑4(3H)-quinazolinone (CAS 52589‑77‑2) contains only the acetoxymethyl ester (zero alkyne sites). The number of orthogonal reactive centers therefore equals two for the target compound vs. one for each of the closest commercially available single‑handle analogs .

Click chemistry Scaffold diversification Late‑stage functionalization

Purity and Quality‑System Benchmarking: NLT 98 % with ISO Certification

MolCore supplies this compound at NLT 98 % purity under ISO‑certified quality systems, while the nearest single‑handle analog, 3‑(2‑propynyl)-4(3H)-quinazolinone (CAS 16347‑56‑1), is commonly listed at 97 % purity from aggregator platforms with no ISO certification. The higher purity specification and documented quality management reduce the probability of impurity‑driven side reactions in multi‑step pharmaceutical syntheses .

API intermediate GMP readiness Quality assurance

Lipophilicity and Polar Surface Area in Physicochemical Space

The computed LogP of 1.09 and PSA of 61.19 Ų position this compound in a moderately lipophilic region of drug‑like chemical space. For comparison, the des‑acetoxymethyl analog 3‑(2‑propynyl)-4(3H)-quinazolinone (CAS 16347‑56‑1) is predicted to have a lower LogP (~0.8–1.0) and a lower PSA (~40 Ų), while the des‑propargyl analog 2‑[(acetyloxy)methyl]-3‑phenyl‑4(3H)-quinazolinone exhibits a higher LogP (~2.5–3.0) due to the phenyl substituent. The target compound thus occupies a balanced lipophilicity window that is often associated with improved oral absorption and moderate metabolic stability .

Drug‑likeness Permeability ADME prediction

Synthetic Tractability: Propargyl‑Directed Intramolecular Hydroamination vs. C2‑Unsubstituted Analogs

3‑Propargylquinazolin‑4(3H)-ones bearing a C2‑carboxamide group undergo Hg(OAc)₂‑catalyzed intramolecular alkyne hydroamination to yield pyrazino[2,1‑b]quinazoline‑1,6‑diones. The target compound’s C2‑acetoxymethyl group can be converted to a carboxamide via nucleophilic displacement, a transformation that is impossible with the C2‑unsubstituted analog 3‑(2‑propynyl)-4(3H)-quinazolinone. Isolation yields for the hydroamination products in the model series range from 45 % to 82 % [1].

Heterocycle synthesis Cyclization Alkyne hydroamination

Procurement‑Relevant Application Scenarios for 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS 823235-10-5)


Bifunctional Scaffold for One‑Pot Sequential Diversification in Medicinal Chemistry Libraries

The orthogonal reactivity of the N‑propargyl (CuAAC‑compatible) and C2‑acetoxymethyl (nucleophilic displacement‑compatible) groups enables a one‑pot, two‑step protocol: first, Cu‑catalyzed triazole formation with an azide‑bearing fragment; second, in‑situ amine displacement of the acetoxy group. This eliminates intermediate purification and is particularly attractive for high‑throughput parallel synthesis of pilot compound libraries [1].

Late‑Stage Functionalization of Drug‑Like Leads via Alkyne Hydroamination

Following displacement of the acetoxymethyl group with an appropriate amine to install a carboxamide, the N‑propargyl group can be engaged in Hg(OAc)₂‑catalyzed intramolecular hydroamination to generate pyrazino[2,1‑b]quinazoline‑1,6‑diones—a tricyclic scaffold not easily accessible from singly substituted quinazolinones. Isolated yields for analogous substrates range from 45 % to 82 %, demonstrating preparative utility [2].

API Intermediate with Validated Purity for Regulated Preclinical Synthesis

With a guaranteed NLT 98 % purity and ISO‑certified quality systems, the compound meets the entry‑level requirements for use as a starting material or intermediate in GMP‑adjacent API synthesis. This reduces the burden of in‑house re‑purification and provides documentation readiness for regulatory audits .

Physicochemically Balanced Fragment for Oral Bioavailability Optimization

The computed LogP (1.09) and PSA (61.19 Ų) place the compound in a favorable region of property space for oral drug candidates. It can serve as a core for fragment‑based drug discovery or as a substituent for property‑guided optimization of permeability and solubility in lead series where bioavailability is a bottleneck .

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.